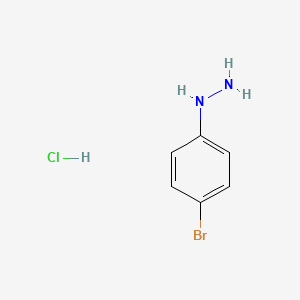

4-Bromophenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOWBBBHWTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883508 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-18-4, 622-88-8 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-bromophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromophenylhydrazine hydrochloride, a versatile reagent with the CAS Number 622-88-8, has established itself as a cornerstone in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant medicinal importance.[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and critical applications in contemporary drug discovery and development. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. This document serves as a comprehensive resource, amalgamating detailed experimental protocols, safety and handling guidelines, and a thorough examination of its role in the iconic Fischer indole synthesis, a cornerstone reaction in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted hydrazine derivative that serves as a key building block in the synthesis of a wide array of organic molecules.[3] Its utility is underscored by the strategic placement of the bromine atom on the phenyl ring, which not only influences its reactivity but also provides a handle for further synthetic transformations.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 622-88-8 | [1][2] |

| Molecular Formula | C₆H₈BrClN₂ | [1] |

| Molecular Weight | 223.50 g/mol | [1] |

| Appearance | Light gray to light brown-beige crystalline powder | [1][4] |

| Melting Point | 220-230 °C (decomposes) | [1][2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1] |

| Hygroscopicity | Hygroscopic | [5] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a critical first step for its subsequent applications. The most common and efficient method involves the diazotization of 4-bromoaniline followed by reduction.[6][7] This protocol has been validated to consistently produce high-purity material.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromoaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, dissolve 4-bromoaniline in concentrated hydrochloric acid and water. Cool the solution to 0-5 °C. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The reaction is exothermic, and the temperature must be carefully controlled to prevent the decomposition of the diazonium salt. Stir the mixture for an additional 30 minutes after the addition is complete.

-

Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C. A precipitate of the hydrazine hydrochloride salt will form.

-

Isolation and Purification: After the addition is complete, continue stirring the mixture in the ice bath for one hour. Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold ethanol wash to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Drying: Dry the purified this compound under vacuum at a low temperature to prevent decomposition.

The Fischer Indole Synthesis: A Gateway to Bioactive Molecules

The Fischer indole synthesis is a venerable and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles.[8][9] This reaction is of paramount importance in medicinal chemistry, as the indole scaffold is a privileged structure found in numerous natural products and synthetic drugs.[9] this compound is a frequently employed starting material in this synthesis, leading to the formation of bromo-substituted indoles, which can be further functionalized.

Mechanism of the Fischer Indole Synthesis

Sources

- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 5. This compound | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

Abstract: 4-Bromophenylhydrazine hydrochloride is a pivotal chemical intermediate widely employed in the pharmaceutical and fine chemical industries.[1] Its utility stems from the reactive hydrazine moiety, making it a cornerstone for the synthesis of complex heterocyclic structures, most notably indoles via the Fischer indole synthesis. This guide provides a comprehensive overview of its physical and chemical properties, details a common synthetic pathway, explores its primary applications, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identification and Overview

This compound is an organic salt that serves as a stable and reliable source of the 4-bromophenylhydrazine free base for various chemical reactions.[2][3] It is recognized by several synonyms and identifiers crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-bromophenyl)hydrazine;hydrochloride | [4] |

| CAS Number | 622-88-8 | [2][4][5] |

| Molecular Formula | C₆H₈BrClN₂ | [2][4] |

| Molecular Weight | 223.50 g/mol | [2][4][6] |

| Synonyms | 1-(4-bromophenyl)hydrazine hydrochloride, p-Bromophenylhydrazine monohydrochloride, 4-Bromophenylhydrazinium chloride | [2][6] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It typically appears as a white to light gray or beige crystalline powder.[2][7][8] Its solubility in water makes it suitable for aqueous reaction media, a common requirement in pharmaceutical process chemistry.[2][5][6]

| Property | Value | Source(s) |

| Appearance | White, beige, light gray to light brown crystalline powder | [2][6][7][8][9] |

| Melting Point | 210 - 215 °C or 220 - 230 °C (decomposes) | [2][7][9][10][11] |

| Boiling Point | 285.6 °C at 760 mmHg (for free base) | [5][11] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][5][6] |

| Odor | Odorless | [7][12] |

| Hygroscopicity | Hygroscopic | [2] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is centered on the nucleophilic nature of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds.

Stability and Storage

Under normal conditions, the compound is stable.[7] However, it is sensitive to moisture (hygroscopic) and potentially air, necessitating specific storage protocols.[2] To maintain its integrity, it should be stored in a cool, dry, dark place in a tightly sealed container, preferably under an inert atmosphere.[2][12]

Incompatibilities and Hazardous Decomposition

This compound is incompatible with strong oxidizing agents and bases.[7] Contact with bases will neutralize the hydrochloride salt, liberating the free hydrazine, which may have different stability characteristics. Upon combustion, it may emit corrosive and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[3][7][13]

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is as a precursor in the Fischer indole synthesis, a powerful reaction for creating the indole heterocyclic system.[14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of 4-bromophenylhydrazine with an aldehyde or ketone.[14][15] The bromine atom is retained on the final indole ring, providing a handle for further functionalization, for example, in the synthesis of triptan-class antimigraine drugs.[14]

Caption: Mechanism of the Fischer Indole Synthesis.

Other Synthetic Applications

Beyond indole synthesis, this compound is a valuable reagent for producing other classes of compounds. It has been used in the synthesis of:

-

Acylsulfonamides and acylsulfamides , which are bioisosteres of carboxylic acids used in drug discovery.[2][10]

-

Complex heterocyclic systems such as dihydroindolo[3,2-d][6]benzazepin-6(5H)-one derivatives.[2][10]

Synthesis Methodology

A common industrial preparation method for this compound involves a multi-step process starting from 4-bromaniline.[16] This pathway ensures high purity and good yield, which is critical for its use in pharmaceutical applications.[1][16]

Experimental Protocol: Synthesis Overview [16]

-

Diazotization: 4-bromaniline is mixed with concentrated hydrochloric acid and cooled to 0–5 °C. An aqueous solution of sodium nitrite is added slowly while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent. A patented method uses zinc powder and concentrated hydrochloric acid, which offers good performance and high yield while producing easily removable byproducts.

-

Purification: The crude 4-bromophenylhydrazine product is purified. This can involve dissolving it in hot water, decolorizing with activated carbon, and recrystallizing upon cooling.

-

Salification: The purified free base is dissolved in hydrochloric acid and stirred at an elevated temperature (60-70 °C) to induce crystallization of the hydrochloride salt. The final product is washed, often with acetone, and dried.

Caption: Synthesis flowchart for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine purity, with commercial grades typically exceeding 98% or 99%.[9] Spectroscopic methods are essential for structural confirmation. Authoritative sources indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra for this compound, which provide detailed information about its molecular structure.[4][17][18]

Safety, Handling, and Toxicology

This compound is a hazardous substance that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[4][12][19][20]

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS05 | H314: Causes severe skin burns and eye damage | [2][4][12][19] | |

| GHS07 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls: All work should be performed in a well-ventilated area, preferably inside a chemical fume hood.[7][12] Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[20]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent skin contact.[13][20]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3][13]

Handling Procedures: Avoid breathing dust.[13][19] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[7] Keep containers tightly sealed when not in use.[12][13]

First Aid and Emergency Procedures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][19]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][19]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][19]

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12][13] Keep containers securely sealed to prevent contamination and reaction with moisture.[13]

Disposal: Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[7][20]

Conclusion

This compound is a compound of significant utility in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an indispensable building block for constructing complex molecules, particularly indole derivatives for the pharmaceutical industry. While its application is widespread, its hazardous nature demands rigorous adherence to safety protocols to ensure the well-being of researchers and scientists. Proper handling, storage, and understanding of its chemical behavior are paramount to leveraging its full potential in drug development and chemical research.

References

-

IndiaMART. (n.d.). 4-Bromo Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Bromo Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

TJK Speciality N Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103387515A - Preparation method of this compound.

-

Chemsrc. (2025, August 20). (4-Bromophenyl)hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Mastering Organic Synthesis with this compound. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). This compound (FOR SYNTHESIS)(0-8°C). Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 622-88-8 [chemicalbook.com]

- 3. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. indiamart.com [indiamart.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 9. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 11. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. This compound(622-88-8) 1H NMR spectrum [chemicalbook.com]

- 18. 622-88-8|(4-Bromophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 19. Page loading... [guidechem.com]

- 20. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromophenylhydrazine Hydrochloride from 4-Bromoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-Bromophenylhydrazine hydrochloride, a critical intermediate in the pharmaceutical and fine chemical industries.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and safety considerations necessary for a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, grounded in established chemical literature and authoritative safety standards.

Strategic Overview: The Synthetic Pathway

The transformation of 4-bromoaniline into this compound is a classic two-step process foundational to organic synthesis. The overall strategy involves:

-

Diazotization: The primary aromatic amine (4-bromoaniline) is converted into a reactive 4-bromobenzenediazonium chloride intermediate. This is achieved through reaction with nitrous acid, generated in situ.[3][4]

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.

-

Salification & Isolation: The resulting 4-bromophenylhydrazine free base is converted to its more stable hydrochloride salt and isolated.[1]

This pathway is favored for its reliability and scalability, though it demands rigorous control over reaction conditions to ensure both high yield and safety.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from 4-bromoaniline to the final hydrochloride salt.

The Chemistry of Transformation: Mechanism and Rationale

Part I: Diazotization of 4-Bromoaniline

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic chemistry.[5][6]

Mechanism: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the key reactive species that attacks the nucleophilic nitrogen of the 4-bromoaniline. A series of proton transfers and the elimination of a water molecule ultimately yield the 4-bromobenzenediazonium ion.[7]

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas.[3][4] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent decomposition and the formation of unwanted phenolic byproducts.

-

Strong Acidic Medium: A strong acid like concentrated HCl serves multiple purposes.[1] It catalyzes the formation of the nitrosonium ion, ensures the starting aniline is fully protonated to prevent unwanted side reactions (like azo coupling with unreacted aniline), and provides the chloride counter-ion for the resulting diazonium salt.

Diazotization Reaction Mechanism

Caption: Mechanism for the formation of the 4-bromobenzenediazonium ion.

Part II: Reduction of the Diazonium Intermediate

Once formed, the highly reactive diazonium salt is immediately used in the reduction step. Several reducing agents can be employed, with the choice impacting yield, purity, and operational complexity.

-

Sulfite/Metabisulfite Method: Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are common, cost-effective choices.[8][9][10] The reaction proceeds via a nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium group, forming an intermediate adduct which is then hydrolyzed under acidic conditions to yield the hydrazine. Careful pH control during the initial reduction is often necessary.[8][9]

-

Zinc Dust/HCl Method: A patent describes the use of zinc powder with concentrated hydrochloric acid as a potent reducing system.[1] This method can offer good reduction performance and potentially shorten reaction times. However, the workup requires the removal of zinc salts.[1]

-

Stannous Chloride (SnCl₂): While effective, this method introduces tin salts that can be problematic to remove and pose environmental concerns, making it less favorable in modern process chemistry.

-

Ascorbic Acid (Vitamin C): A milder, metal-free alternative that has gained attention for its green chemistry credentials, particularly in large-scale synthesis.

This guide will focus on a protocol adapted from the robust zinc dust/hydrochloric acid method due to its clear documentation in the patent literature.[1]

Quantitative Data and Reagent Overview

A successful synthesis relies on precise stoichiometry. The following table outlines the key reagents for a laboratory-scale preparation.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | Starting Material |

| Conc. HCl (37%) | HCl | 36.46 | ~10.0 | Acid/Solvent |

| Sodium Nitrite | NaNO₂ | 69.00 | ~1.1 | Diazotizing Agent |

| Zinc Powder | Zn | 65.38 | ~3.0 | Reducing Agent |

| Acetone | C₃H₆O | 58.08 | - | Washing Solvent |

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Required Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Ice-salt bath for cooling.

-

Buchner funnel and vacuum flask for filtration.

-

Standard laboratory glassware.

Step-by-Step Methodology:

Part A: Diazotization [1]

-

Initial Setup: In a 5L three-neck flask, combine 4-bromoaniline (200 g) and 37% concentrated hydrochloric acid (600 ml).

-

Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the mixture to an internal temperature of 0–5 °C. An efficient cooling bath is crucial to maintain this temperature range.[3]

-

Nitrite Addition: Prepare a solution of sodium nitrite (110 g) in water (200 ml) and cool it separately in an ice bath.

-

Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature from exceeding 5 °C. A reddish-brown color may be observed.

-

Reaction Completion: After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[1] The solution should be carried forward to the next step immediately.

Part B: Reduction and Salification [1]

-

Reducing Agent Addition: To the cold diazonium salt solution, begin adding zinc powder (270 g) in small portions. The addition is exothermic; maintain the temperature between 5–10 °C.

-

Reduction Reaction: After all the zinc has been added, allow the mixture to stir for 2-3 hours while maintaining the cool temperature. The color of the solution will likely change as the diazonium salt is consumed.

-

Isolation of Crude Product: Filter the reaction mixture to remove any unreacted zinc and other solids. The filtrate contains the crude 4-bromophenylhydrazine.

-

Purification (Leaching): Transfer the crude product into a beaker and add water (approximately 20 times the weight of the crude product). Heat the mixture to dissolve the product, then allow it to cool and crystallize to improve purity. Filter to collect the purified 4-bromophenylhydrazine free base.

-

Final Salification: Dissolve the purified 4-bromophenylhydrazine (e.g., 92 g) in 37% concentrated hydrochloric acid (48.5 ml). Heat gently to around 65 °C with stirring until crystallization begins.[1]

-

Crystallization and Isolation: Cool the solution to 20 °C to complete crystallization. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold acetone to remove residual acid and impurities.[1] Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to obtain the final this compound as a crystalline powder.[11]

Mandatory Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates.

-

Hydrazine Derivatives: Phenylhydrazines are toxic, corrosive, and potential carcinogens.[12][13] All handling must be done in a fume hood.[13] Wear appropriate PPE, including nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[13][14] Avoid inhalation of vapors and any skin contact.[12][15]

-

Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always keep them in a cold, aqueous solution.[3]

-

Acids and Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle with care.

-

Waste Disposal: All chemical waste, especially those containing hydrazine residues, must be collected and disposed of according to institutional and local environmental regulations.[13] Label waste containers clearly.[13]

References

- CN103387515A - Preparation method of this compound. (n.d.). Google Patents.

-

Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico, Environmental Health & Safety. Retrieved from [Link]

-

Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

- CN102382010A - Preparation process for 4- bromo phenyl hydrazine. (n.d.). Google Patents.

-

Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. (2025, May 30). Filo. Retrieved from [Link]

-

Mastering Organic Synthesis with this compound. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. (n.d.). Baxendale Group. Retrieved from [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CN101157634A - Method for preparing 4-chlorine phenylhydrazine. (n.d.). Google Patents.

-

(4-Bromophenyl)hydrazine hydrochloride. (2025, August 20). Chemsrc. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 5. nbinno.com [nbinno.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 9. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 10. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. ehs.unm.edu [ehs.unm.edu]

- 14. arxada.com [arxada.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

mechanism of 4-Bromophenylhydrazine hydrochloride formation

An In-Depth Technical Guide to the Formation Mechanism of 4-Bromophenylhydrazine Hydrochloride

Introduction

This compound (CAS No. 622-88-8) is a cornerstone intermediate in the synthesis of a multitude of high-value organic molecules.[1][2] For researchers and professionals in drug development, its primary utility lies in being a key precursor for the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus found in numerous pharmaceuticals, including the triptan class of anti-migraine agents and various anti-cancer drugs.[3][4][5] Its applications also extend to the manufacturing of agrochemicals and specialty dyes.[2][6]

The synthesis of this critical building block is a classic and elegant example of aromatic chemistry, proceeding through a well-defined, two-stage pathway: the diazotization of 4-bromoaniline followed by the reduction of the resulting diazonium salt. A final acidification step yields the stable hydrochloride salt, which is the common commercial form.[7]

This guide, intended for chemists and drug development professionals, provides an in-depth examination of the formation mechanism of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the causality behind critical process parameters, and the practical considerations for ensuring a high-yield, high-purity synthesis. By understanding the "why" behind each step, scientists can optimize, troubleshoot, and safely scale this vital transformation.

Part I: The Diazotization of 4-Bromoaniline

The journey from a primary arylamine to its corresponding hydrazine begins with the conversion of the amino group into a diazonium group (-N₂⁺). This transformation is one of the most important reactions in aromatic chemistry, converting a strongly activating, ortho-, para-directing amino group into an excellent leaving group, thereby opening a gateway to a vast array of functionalizations.[8]

The Core Mechanism

The diazotization reaction is typically performed by treating the starting arylamine, in this case, 4-bromoaniline, with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl).[7] The reaction is not a direct displacement but a multi-step process initiated by the in situ formation of the true nitrosating agent.

-

Formation of Nitrous Acid (HONO): In the acidic medium, sodium nitrite is protonated to form the unstable nitrous acid.

-

Formation of the Nitrosonium Ion (NO⁺): A second protonation of nitrous acid by the strong acid leads to the formation of a nitrosonium ion (or its carrier, such as H₂O⁺-NO), a potent electrophile.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic nitrosonium ion, forming an N-nitrosammonium salt.

-

Deprotonation & Tautomerization: The N-nitrosammonium salt is deprotonated to yield an N-nitrosamine. This intermediate then undergoes acid-catalyzed tautomerization to a diazohydroxide.

-

Dehydration to Diazonium Ion: Protonation of the hydroxyl group in the diazohydroxide creates a good leaving group (water). Its departure results in the formation of the relatively stable 4-bromobenzenediazonium cation.

Caption: The diazotization of 4-bromoaniline to its diazonium salt.

Critical Experimental Parameters & Rationale

The success of a diazotization reaction hinges on meticulous control of its conditions. The choices made are not arbitrary but are dictated by the kinetics and stability of the species involved.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0–5 °C | Crucial for Stability: The aryldiazonium salt is thermally unstable. Above 5-10 °C, it can readily decompose, primarily through reaction with water, to form 4-bromophenol and evolve nitrogen gas, significantly reducing the yield.[9] The initial formation of nitrous acid is also exothermic and requires cooling. |

| Acid | Excess Concentrated HCl | Dual Role: 1) It converts the water-insoluble 4-bromoaniline into its more soluble hydrochloride salt, facilitating a homogenous reaction. 2) It is required catalytically to generate the electrophilic nitrosonium ion from sodium nitrite. An excess ensures the medium remains strongly acidic throughout the reaction.[7] |

| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Safety and Selectivity: The reaction is exothermic. Slow addition allows for effective heat dissipation, maintaining the critical low temperature. It also prevents a localized excess of nitrous acid, which can lead to undesired side reactions. |

Experimental Protocol: Diazotization of 4-Bromoaniline

This protocol is a representative synthesis of the 4-bromobenzenediazonium chloride solution, which is typically used immediately in the subsequent reduction step without isolation.

Table 1: Reagents for Diazotization

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | CAS No. |

| 4-Bromoaniline | 172.03 | 20.0 g | 0.116 | 1.0 | 106-40-1 |

| Conc. HCl (37%) | 36.46 | 60 mL | ~0.72 | ~6.2 | 7647-01-0 |

| Sodium Nitrite | 69.00 | 8.8 g | 0.128 | 1.1 | 7632-00-0 |

| Water | 18.02 | 30 mL | - | - | 7732-18-5 |

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 4-bromoaniline and concentrated hydrochloric acid.

-

Cool the resulting slurry in an ice-salt bath to a stable internal temperature of 0–5 °C.[7]

-

In a separate beaker, dissolve sodium nitrite in water and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the stirred 4-bromoaniline slurry over a period of 1–1.5 hours, ensuring the internal temperature does not exceed 5 °C.[7]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 4-bromobenzenediazonium chloride and is ready for the reduction step.

Part II: Reduction of the Diazonium Salt & Product Isolation

With the unstable diazonium salt prepared, the next critical stage is its reduction to the corresponding hydrazine. This step quenches the highly reactive diazonium group and forms the stable N-N single bond of the hydrazine.

The Stannous Chloride (SnCl₂) Reduction Mechanism

Stannous chloride (tin(II) chloride) is a classic, effective, and widely used reducing agent for this transformation.[10][11] It functions as a single-electron donor, with the Sn(II) ion being oxidized to the more stable Sn(IV) state.[12]

The mechanism is believed to proceed via a series of single-electron transfers (SET) and protonation steps.

-

First Electron Transfer: SnCl₂ donates an electron to the terminal nitrogen of the diazonium cation, reducing it to a diazenyl radical.

-

Second Electron Transfer: A second molecule of SnCl₂ (or the Sn(III) intermediate) donates another electron to form a diazenyl anion.

-

Protonation: The highly basic diazenyl anion is protonated by the acidic medium.

-

Further Reduction & Protonation: This sequence of electron transfer and protonation continues until the N=N double bond is fully reduced to the N-N single bond of the hydrazine, with the overall process consuming four reducing equivalents.

Caption: Simplified pathway for the reduction of the diazonium ion.

Alternative Reduction Methodologies

While effective, the use of tin salts can be problematic, especially in pharmaceutical synthesis, due to the potential for heavy metal contamination in the final product. This has driven the development of greener alternatives.

-

Sodium Sulfite (Na₂SO₃): This method proceeds by an initial nucleophilic attack of the sulfite ion on the diazonium salt, forming an aryldiazo-sulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[10][13]

-

Ascorbic Acid (Vitamin C): A significant advancement for large-scale and pharmaceutical synthesis is the use of ascorbic acid as a heavy-metal-free reducing agent.[14][15] The reaction is performed in an entirely aqueous medium and avoids tin residues, making it a much "greener" and safer alternative. The mechanism involves the formation of an intermediate adduct between the diazonium salt and ascorbic acid, which upon heating in acid, hydrolyzes to the desired hydrazine.

Protocol: Reduction and Isolation

This protocol describes the reduction using the traditional SnCl₂ method, followed by the crucial step of isolating the product as its stable hydrochloride salt.

Table 2: Reagents for Reduction and Isolation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | CAS No. |

| SnCl₂·2H₂O | 225.63 | 65.5 g | 0.290 | ~2.5 | 10025-69-1 |

| Conc. HCl (37%) | 36.46 | 60 mL | ~0.72 | ~6.2 | 7647-01-0 |

| NaOH (50% aq.) | 40.00 | As needed | - | - | 1310-73-2 |

| Acetone | 58.08 | For washing | - | - | 67-64-1 |

Methodology:

-

Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred SnCl₂ solution, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours. A precipitate of the hydrazine hydrochloride complex will form.

-

Cool the mixture again in an ice bath and carefully basify by adding 50% aqueous sodium hydroxide solution until the pH is strongly alkaline. This step is crucial: it decomposes the tin complexes and liberates the free 4-bromophenylhydrazine base, which may appear as an oil or solid.

-

Extract the free base into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Salification: Combine the organic extracts and add concentrated HCl. The this compound is insoluble in many organic solvents and will precipitate as a solid.[7]

-

Filter the solid product, wash it with a small amount of cold solvent (e.g., acetone) to remove impurities, and dry under vacuum.[7]

Caption: Experimental workflow for the synthesis of the target compound.

Quality Control and Characterization

Verification of the final product's identity and purity is essential. Standard analytical methods are employed to confirm the structure and assess purity.

Table 3: Physical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈BrClN₂ | [3] |

| Molecular Weight | 223.50 g/mol | [3][16] |

| Appearance | Beige to grey crystalline powder | [17][18] |

| Melting Point | 220–230 °C (decomposes) | [3][19] |

| ¹H NMR | Spectral data available for confirmation | [16] |

| ¹³C NMR | Spectral data available for confirmation | [16] |

| IR Spectroscopy | Characteristic peaks for N-H and aromatic C-H bonds | [16] |

| Purity (HPLC) | Typically >98% for commercial grades | [1] |

Application Spotlight: The Fischer Indole Synthesis

The primary reason this compound is a high-demand intermediate is its role in the Fischer indole synthesis.[4][5] In this acid-catalyzed reaction, the hydrazine is condensed with an aldehyde or ketone to form a hydrazone. This hydrazone, upon heating in the presence of an acid catalyst (Brønsted or Lewis), undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[20][21] The bromine atom can be retained in the final product or used as a handle for further functionalization via cross-coupling reactions.[22]

Caption: Use of the title compound in the Fischer indole synthesis.

Conclusion

The formation of this compound is a multi-step synthesis that relies on the precise and controlled execution of two classic transformations in aromatic chemistry. The initial diazotization of 4-bromoaniline creates a versatile but unstable diazonium salt, whose reactivity must be managed with strict temperature control. The subsequent reduction, whether by traditional tin-based methods or modern heavy-metal-free alternatives, forges the crucial hydrazine linkage. Finally, isolation as the stable hydrochloride salt provides a product ready for use as a key building block in numerous synthetic endeavors, most notably in the construction of pharmaceutically relevant indole scaffolds. A thorough understanding of the mechanisms and critical parameters discussed in this guide empowers scientists to approach this synthesis with the confidence and insight required for success in research and development.

References

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Link

-

Altaie, S. M., et al. (2019). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing. Link

-

Browne, D. L., Baxendale, I. R., & Ley, S. V. (2011). Piecing together the puzzle: understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10167-10189. Link

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

-

Google Patents. (2013). CN103387515A - Preparation method of this compound. Link

-

Sigma-Aldrich. (n.d.). This compound. Link

-

Hassan, A. S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52880-52906. Link

-

Ambeed. (n.d.). 622-88-8 | (4-Bromophenyl)hydrazine hydrochloride. Link

-

Google Patents. (2012). CN102382010A - Preparation process for 4- bromo phenyl hydrazine. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Link

-

Wikipedia. (n.d.). Fischer indole synthesis. Link

-

ResearchGate. (n.d.). Preparation of Diarylamines and Arylhydrazines Using Palladium Catalysts. Link

-

Norris, T., et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 12(6), 1158-1163. Link

-

ResearchGate. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Link

-

Google Patents. (2013). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. Link

-

YouTube. (2023). Reduction of Benzene diazonium chlordie to Phenyl Hydrazine. Link

-

Chemistry Stack Exchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense?. Link

-

Doubtnut. (n.d.). Reduction of benzenediazonium chloride with SnCl(2) + HCl. Link

-

SD Fine-Chem Limited. (n.d.). This compound (FOR SYNTHESIS)(0-8°C). Link

-

ResearchGate. (2014). (PDF) The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. Link

-

NCERT. (n.d.). Amines. Link

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Link

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Link

-

Thermo Fisher Scientific. (n.d.). This compound, 99%. Link

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Link

-

National Institutes of Health (NIH). (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Link

-

ChemicalBook. (n.d.). 4-Chlorophenylhydrazine hydrochloride synthesis. Link

-

ResearchGate. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound. Link

-

ChemicalBook. (n.d.). This compound. Link

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Link

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Link

-

PubMed. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Link

-

Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Link

-

IndiaMART. (n.d.). 4-Bromo Phenyl Hydrazine Hydrochloride. Link

-

Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine 99%. Link

-

ChemicalBook. (2024). 4-Bromoaniline: Overview, Metabolism and Preparation Method. Link

-

Filo. (n.d.). Conversion of Aniline to 4-Bromoaniline in Three Steps. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. indiamart.com [indiamart.com]

- 3. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 162310100 [thermofisher.com]

- 18. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 19. This compound | 622-88-8 [chemicalbook.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. jk-sci.com [jk-sci.com]

- 22. nbinno.com [nbinno.com]

4-Bromophenylhydrazine hydrochloride solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromophenylhydrazine Hydrochloride

Introduction: The Role and Relevance of this compound

This compound (4-BPHH) is a pivotal chemical intermediate, widely utilized by researchers in organic synthesis and drug development.[1][2] Its utility as a building block for creating more complex molecules, such as acylsulfonamides and various heterocyclic compounds, makes it indispensable in the pharmaceutical and fine chemical industries.[2][3][4] The success of synthetic reactions and the feasibility of formulation development are fundamentally tied to the solubility characteristics of the starting materials. An in-depth understanding of 4-BPHH's solubility in diverse solvent systems is, therefore, not merely academic but a critical prerequisite for efficient process development, reaction optimization, and formulation design.

This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into its physicochemical properties, explore its solubility profile in aqueous and organic media, present a robust experimental protocol for solubility determination, and discuss the key factors that govern its dissolution behavior.

Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and physical properties. 4-BPHH is the hydrochloride salt of 4-bromophenylhydrazine, a structural feature that dominates its solubility profile. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 622-88-8 | [3][5] |

| Molecular Formula | C₆H₈BrClN₂ | [3][6] |

| Molecular Weight | 223.50 g/mol | [6] |

| Appearance | Light gray to light beige-brown crystalline powder | [3][5] |

| Melting Point | 220-230 °C (with decomposition) | [3][4][7][8] |

| Synonyms | (4-Bromophenyl)hydrazinium chloride, p-Bromophenylhydrazine HCl | [3][5][9] |

The presence of the hydrochloride moiety transforms the parent hydrazine, which is a weak base, into an ionic salt. This conversion is the single most important factor influencing its solubility, particularly in polar solvents.

Solubility Profile of this compound

The solubility of 4-BPHH is a tale of two parts: the polar, ionic hydrazine hydrochloride group and the non-polar, hydrophobic bromophenyl ring. The interplay between these determines its behavior in different solvents.

Aqueous Solubility

Multiple sources consistently describe this compound as being soluble in water .[3][5][7][10][11][12] This high aqueous solubility is a direct consequence of its salt form. In water, the compound dissociates into the (4-bromophenyl)hydrazinium cation and the chloride anion. Water, being a highly polar protic solvent, can effectively solvate these ions through strong ion-dipole interactions, overcoming the crystal lattice energy of the solid. A patent for its preparation notes that the crude product is soluble in water, detailing a purification process where it is fully dissolved in water at a 1:20 weight ratio upon heating to 60°C.[1]

Solubility in Organic Solvents

The solubility of 4-BPHH in organic solvents is significantly more nuanced and generally lower than in water. The energy required to dissociate the ionic salt is not as readily compensated by the weaker dipole-dipole or dispersion forces offered by most organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| Methanol | Slightly Soluble[3] | As a polar protic solvent, methanol can engage in some hydrogen bonding and ion-dipole interactions, but its lower dielectric constant compared to water makes it less effective at solvating the dissociated ions. |

| DMSO | Slightly Soluble[3] | Dimethyl sulfoxide is a highly polar aprotic solvent capable of solvating cations well, but its ability to solvate the chloride anion is less effective than protic solvents. This limits the overall dissolution of the ionic compound. |

| Ethanol | Limited | Similar to methanol but less polar, resulting in lower solubility. The free base, (4-bromophenyl)hydrazine, is noted to be more soluble in ethanol, highlighting the impact of the hydrochloride salt on reducing organic solvent solubility.[13] |

| Acetone | Poor | Acetone is used as a wash during the final salification step of 4-BPHH synthesis, indicating that the product has low solubility in this solvent, which is advantageous for purification.[1] |

| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether cannot overcome the strong ionic interactions of the salt's crystal lattice, leading to negligible solubility. |

Factors Influencing Solubility

The solubility of a compound is not a static value but is influenced by a range of factors. For 4-BPHH, the following are most critical for researchers to control and consider.

Caption: Key factors governing the solubility of 4-BPHH.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. This is a critical parameter to control during experiments and processes like recrystallization.[14][15]

-

pH of the Medium: As a salt of a weak base, the solubility of 4-BPHH is pH-dependent. In acidic solutions, the equilibrium is shifted towards the protonated (more soluble) form. In basic conditions (pH well above the pKa of the corresponding hydrazinium ion), it will deprotonate to the free base, (4-bromophenyl)hydrazine, which has significantly lower aqueous solubility.[13][14]

-

Polymorphism: The crystalline form of the solid can impact its lattice energy and, consequently, its solubility and dissolution rate. Different batches of 4-BPHH could potentially exhibit different crystal habits, making solid-state characterization important in formal drug development.[16]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure reliable and reproducible data, a standardized protocol is essential. The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.[14]

Objective: To determine the maximum concentration of 4-BPHH that dissolves in a specific solvent at a controlled temperature and pressure.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient duration to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a validated analytical method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of 4-BPHH powder sufficient to create a visible excess (e.g., 20-50 mg).

-

Transfer the solid into a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

-

Add a precise volume of the chosen solvent (e.g., 2 mL of water or methanol).

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Causality: Constant agitation is crucial to maximize the surface area for dissolution and ensure the entire system reaches equilibrium, not just the liquid near the solid surface.[17]

-

Agitate for a predetermined period, typically 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, signifying equilibrium has been reached.[14]

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand briefly for larger particles to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial.

-

Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[14][17] The filtration should be done quickly to prevent temperature changes that could cause precipitation.

-

-

Analysis:

-

Analyze the concentration of 4-BPHH in the clear filtrate using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[18]

-

Self-Validation: The analytical method must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the results.[18] A standard calibration curve must be prepared using known concentrations of 4-BPHH.

-

Alternatively, for high concentrations in non-volatile solvents, a gravimetric method can be used where a known volume of the filtrate is evaporated to dryness and the mass of the remaining solid is measured.[19]

-

-

Calculation and Reporting:

-

Using the calibration curve, calculate the concentration of 4-BPHH in the saturated solution.

-

Express the solubility in standard units, such as mg/mL, g/L, or mol/L. The USP/NF often expresses solubility as the volume of solvent required to dissolve 1 gram of the solute.[20]

-

Conclusion

This compound presents a solubility profile characteristic of an organic salt: high solubility in water and limited solubility in less polar organic solvents. This behavior is dictated by its ionic nature. For scientists in research and drug development, a quantitative and mechanistic understanding of these properties is essential for designing robust synthetic routes, developing effective purification strategies, and creating viable drug formulations. The application of standardized protocols, such as the shake-flask method, is paramount for generating the high-quality, reliable data needed to drive successful scientific outcomes.

References

- TJK Speciality N Fine Chemicals. (n.d.). This compound.

- ChemicalBook. (2025). This compound.

- ChemBK. (2024). 4-Bromo Phenyl Hydrazine Hydrochloride.

- AKSci. (n.d.). 622-88-8 this compound.

- IndiaMART. (n.d.). 4-Bromo Phenyl Hydrazine Hydrochloride.

- Solubility of Things. (n.d.). (4-Bromophenyl)hydrazine.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). This compound.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemsrc. (2025). (4-Bromophenyl)hydrazine hydrochloride.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Google Patents. (2013). CN103387515A - Preparation method of this compound.

- Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine 99 622-88-8.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Slideshare. (n.d.). Solubility & Method for determination of solubility.

- Alloprof. (n.d.). Measuring Solubility.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine 99 622-88-8.

- Fisher Scientific. (n.d.). This compound, 99%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- LookChem. (n.d.). CAS No.622-88-8,this compound Suppliers.

Sources

- 1. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 622-88-8 [chemicalbook.com]

- 4. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 6. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. 622-88-8 this compound AKSci A011 [aksci.com]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

- 12. CAS No.622-88-8,this compound Suppliers [lookchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 19. pharmajournal.net [pharmajournal.net]

- 20. Solubility & Method for determination of solubility | PPTX [slideshare.net]

An In-Depth Technical Guide to the Safe Handling of 4-Bromophenylhydrazine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards and safe handling protocols for 4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8). Moving beyond the standard Safety Data Sheet (SDS) format, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.

Core Hazard Analysis: Understanding the "Why" Behind the Danger

This compound is a valuable reagent in organic synthesis, notably in the preparation of various heterocyclic compounds.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling. The primary danger stems from its classification as a corrosive substance, with the potential to cause severe skin burns and serious eye damage.[2][3][4]

Causality of Corrosivity: The corrosive nature is inherent to its chemical structure. As a hydrochloride salt of a hydrazine derivative, the compound can readily release hydrochloric acid, a strong corrosive agent, particularly in the presence of moisture. Furthermore, hydrazine derivatives themselves can be highly reactive and irritating to tissue. This dual nature necessitates that the compound be treated as a potent threat to skin, eyes, and mucous membranes.

Beyond its immediate corrosive effects, the compound is also classified as acutely toxic. Several sources indicate it is toxic if swallowed, in contact with skin, or if inhaled.[5][6] This means that even if immediate burns are not apparent, absorption through the skin or inhalation of dust can lead to systemic toxic effects.[5]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this chemical.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3][4][7] | Danger | Corrosion |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[4] | Danger | Corrosion |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[5] | Danger | Skull and Crossbones |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[5] | Danger | Skull and Crossbones |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled[5] | Danger | Skull and Crossbones |

A Multi-Layered Defense: Engineering Controls & Personal Protective Equipment (PPE)

A robust safety strategy relies on multiple layers of protection. The primary goal is to minimize exposure through engineering controls, with PPE serving as the essential final barrier.

Primary Defense: Engineering Controls

The non-negotiable first line of defense is the use of a properly functioning chemical fume hood .[8][9]

-

Causality: this compound is a crystalline powder that can easily become airborne during handling (e.g., weighing, transferring).[10][11] A fume hood contains this dust, preventing it from entering the laboratory atmosphere and being inhaled by the researcher. It also provides a contained space to manage potential spills. Ensure the fume hood has been recently certified and that the sash is kept at the appropriate height to maintain optimal airflow.

Secondary Defense: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific task. The following are mandatory when handling this compound.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Handling Solid (Weighing/Transfer) | Safety goggles with side-shields & face shield[2] | Impervious gloves (e.g., Nitrile)[8] | Lab coat, closed-toe shoes | N95 dust mask or higher, if dust is generated[7] |

| Preparing Solutions / Reactions | Chemical splash goggles & face shield | Impervious gloves (e.g., Nitrile) | Lab coat, consider a chemical-resistant apron | Not required if performed in a fume hood |

| Cleaning Spills | Chemical splash goggles & face shield | Heavy-duty impervious gloves | Lab coat, chemical-resistant apron, boot covers | NIOSH/MSHA approved respirator with appropriate cartridges[8] |

-

Expert Insight: The recommendation for both goggles and a face shield is critical. Goggles protect against dust particles reaching the eyes, while the face shield provides a barrier against splashes and protects the entire face from contact. This dual protection is a cornerstone of a proactive safety culture.

PPE Selection Workflow

The following diagram outlines the decision-making process for establishing adequate protection before beginning work.

Caption: Decision workflow for selecting appropriate controls and PPE.

Protocols for Safe Handling and Storage

Adherence to validated Standard Operating Procedures (SOPs) is crucial for mitigating risk.

Protocol 1: Weighing and Dispensing Solid Compound

-

Preparation: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the chemical fume hood is on and functioning correctly.

-

Staging: Place a tared weigh boat or paper on an analytical balance inside the fume hood.

-

Dispensing: Slowly and carefully dispense the solid from the stock container onto the weigh boat. Avoid any sudden movements that could generate dust. Use a spatula to gently transfer the material.

-

Closure: Immediately and securely close the stock container.

-

Cleanup: Wipe the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as hazardous waste.

-

Transfer: Carefully transfer the weighed compound to your reaction vessel, still within the fume hood.

Protocol 2: Storage and Incompatibility Management

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area designated as a corrosives area.[8][9] The compound is noted as being hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended.[10][12]

-

Incompatible Materials: Keep segregated from strong oxidizing agents and bases.[8][9]

-

Causality of Incompatibility: Contact with strong bases can deprotonate the hydrochloride salt, potentially leading to the release of the more volatile and reactive free base. Strong oxidizers can react exothermically and violently with the hydrazine moiety.

-

-

Container Integrity: Use original containers and check regularly for leaks or damage.[3] Do not use aluminum or galvanized containers.[3]

Emergency Response: Immediate and Correct Actions

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency Response Workflow

Sources

- 1. 622-88-8 | CAS DataBase [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. This compound, 99% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Janus Face of Hydrazine: A Technical Guide to the Fundamental Reactivity of 4-Bromophenylhydrazine HCl

In the landscape of synthetic organic chemistry, few functional groups offer the versatile reactivity of the hydrazine moiety. This guide provides an in-depth exploration of the fundamental reactivity of 4-Bromophenylhydrazine hydrochloride (4-BrPhH-HCl), a workhorse reagent in medicinal chemistry and materials science. We will move beyond simple reaction schemes to dissect the electronic and steric factors that govern its behavior, offering both mechanistic insights and field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical entity.

The Electronic and Structural Landscape of 4-Bromophenylhydrazine

The reactivity of 4-Bromophenylhydrazine is a direct consequence of its molecular architecture. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, defines its fundamental character. However, the nature of these lone pairs is not identical.

-

The α-Nitrogen (Nα): Directly attached to the aromatic ring, the lone pair of Nα is delocalized into the phenyl ring's π-system. This delocalization is further influenced by the electron-withdrawing nature of the bromine atom at the para position, which moderately deactivates the ring and reduces the nucleophilicity of Nα.

-